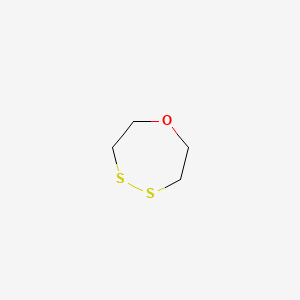

1,4,5-Oxadithiepane

Beschreibung

Significance of Heterocyclic Compounds with Multiple Heteroatoms

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to organic chemistry and biochemistry. ontosight.ai Those incorporating multiple heteroatoms, such as nitrogen, oxygen, and sulfur, are of particular importance. figshare.com The presence of these heteroatoms introduces unique electronic and steric properties that are often absent in their carbocyclic counterparts. ontosight.ai

These properties make heterocycles with multiple heteroatoms essential components in a vast array of applications, including pharmaceuticals, agrochemicals, and materials science. figshare.com The heteroatoms can act as sites for hydrogen bonding, alter the polarity and solubility of the molecule, and participate in coordination with metal ions. researchgate.net This versatility allows for the fine-tuning of a molecule's biological activity and physical characteristics. slideshare.net For instance, many therapeutic drugs owe their efficacy to the specific arrangement of heteroatoms within their cyclic framework. slideshare.net

Classification and Structural Context of Seven-Membered Heterocycles

Heterocyclic compounds can be classified based on several factors, including ring size, the type and number of heteroatoms, and the degree of saturation. tandfonline.comacs.org Seven-membered heterocycles represent a significant class of these compounds. researchgate.net To minimize ring strain, these larger rings are typically non-planar, adopting conformations such as a chair or boat form. slideshare.netacs.org

The nomenclature of these compounds often indicates the heteroatoms present; for example, rings containing nitrogen are azepanes, those with oxygen are oxepanes, and those with sulfur are thiepanes. slideshare.net When multiple heteroatoms are present, their positions are numbered. 1,4,5-Oxadithiepane fits into this classification as a saturated seven-membered ring containing both oxygen and sulfur atoms. Its structural classification is a key determinant of its reactivity and physical properties.

Historical Development of Research on Dithiepane Ring Systems

The study of seven-membered heterocycles, including those containing sulfur, has been an area of ongoing research. Early investigations into thiepins and their derivatives date back to the mid-20th century, with a focus on their synthesis and reactivity. researchgate.net The development of synthetic routes to these medium-sized rings was a significant challenge for organic chemists.

Research specifically into dithiepane systems has been more niche. However, the compound this compound gained notable attention in a different context: as a persistent transformation product of mustard gas (a chemical warfare agent). tandfonline.comacs.org Its detection in groundwater at former military sites prompted environmental and toxicological studies to understand its fate and impact. tandfonline.comacs.org This has been a primary driver for research into this specific dithiepane, highlighting how the historical context of a compound can be linked to military and environmental science. More broadly, dithiepane moieties have been incorporated into larger molecules in fields like medicinal chemistry to explore their potential biological activities. ontosight.ai

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

3886-40-6 |

|---|---|

Molekularformel |

C4H8OS2 |

Molekulargewicht |

136.2 g/mol |

IUPAC-Name |

1,4,5-oxadithiepane |

InChI |

InChI=1S/C4H8OS2/c1-3-6-7-4-2-5-1/h1-4H2 |

InChI-Schlüssel |

DFBDMKHCEZTHOH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSSCCO1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1,4,5 Oxadithiepane and Its Analogs

Rational Design and Synthesis of the 1,4,5-Oxadithiepane Ring System

The construction of the this compound ring is primarily achieved through the formation of the disulfide bond, which serves as the key ring-closing step. Both linear and convergent strategies have been explored to assemble the acyclic precursors required for cyclization.

Multi-step Linear Synthetic Approaches

A classical and straightforward linear approach to the this compound core involves the reaction of a dielectrophile with a dinucleophile. A common precursor for this synthesis is bis(2-mercaptoethyl) ether. The synthesis of this precursor can be achieved through various methods, starting from bis(2-chloroethyl) ether.

One potential multi-step linear pathway can be envisioned as follows:

Preparation of Bis(2-mercaptoethyl) ether: Bis(2-chloroethyl) ether is treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to replace the chlorine atoms with thiol groups, yielding bis(2-mercaptoethyl) ether.

Oxidative Cyclization: The resulting bis(2-mercaptoethyl) ether can then undergo an intramolecular oxidative coupling of the two thiol groups to form the disulfide bond and close the seven-membered ring. This oxidation can be achieved using various oxidizing agents, such as iodine, hydrogen peroxide, or air in the presence of a suitable catalyst.

While this represents a logical linear synthetic route, specific high-yield procedures for the direct synthesis of the parent this compound via this multi-step sequence are not extensively detailed in readily available literature, which often focuses on more convergent or derivative-specific syntheses.

Convergent Synthetic Strategies for Ring Closure

Convergent strategies aim to construct the key acyclic precursor in a more efficient manner, often by coupling two different fragments before the final ring-closing step. A notable example of a convergent synthesis of this compound involves a photocatalytic approach.

In this method, a precursor such as (oxybis(ethane-2,1-diyl))bis(tritylsulfane) is subjected to visible light photocatalysis. The reaction utilizes a photocatalyst, for instance, [Mes-Acr-Me][ClO], to facilitate the cleavage of the trityl protecting groups from the sulfur atoms. This deprotection is followed by an intramolecular disulfide bond formation, leading to the direct cyclization to this compound in high yield. This method is advantageous due to its mild, pH-neutral reaction conditions.

| Precursor | Catalyst | Yield (%) |

| (oxybis(ethane-2,1-diyl))bis(tritylsulfane) | [Mes-Acr-Me][ClO] | 92 |

Catalytic and Stereoselective Synthesis of this compound Derivatives

The development of catalytic methods for the synthesis of this compound and its derivatives is an area of growing interest, aiming for more efficient and selective transformations.

Metal-Catalyzed Transformations (e.g., C-S coupling, C-H functionalization)

While general metal-catalyzed methods for the formation of C-S bonds and C-H functionalization are well-established in organic synthesis, their specific application to the direct construction of the this compound ring system is not widely reported. However, metal-catalyzed reactions are employed in the synthesis of precursors for substituted analogs. For instance, the synthesis of 1,4,5-oxadithiepan-2-one involves a catalytic oxidative cyclization of 2-mercaptoethyl 2-mercaptoacetate. This reaction is promoted by a mixture of sodium iodide and hydrogen peroxide, where the iodide likely acts as a catalyst in the oxidation of the thiols to form the disulfide bond.

Further research into the application of modern metal-catalyzed cross-coupling reactions, such as those employing palladium, copper, or iron catalysts, could open new avenues for the synthesis of functionalized this compound derivatives. These methods could potentially enable the introduction of substituents at specific positions on the carbon backbone of the heterocycle through C-H functionalization or by coupling of appropriately functionalized precursors.

Organocatalytic and Biocatalytic Routes

To date, specific organocatalytic or biocatalytic routes for the synthesis of this compound or its derivatives have not been extensively described in the scientific literature. The field of organocatalysis offers a range of activation modes that could potentially be applied to the synthesis of the acyclic precursors or the final ring-closing step. For example, aminocatalysis could be used to functionalize aldehydes or ketones that are precursors to the carbon backbone of the heterocycle.

Similarly, biocatalysis, with its inherent selectivity, presents an attractive but underexplored area for the synthesis of these compounds. Enzymes such as oxidoreductases could potentially be employed for the selective formation of the disulfide bond in the final cyclization step, possibly leading to chiral, non-racemic derivatives if a prochiral substrate is used. The development of such methods would represent a significant advancement towards more sustainable and enantioselective syntheses of this compound analogs.

Synthesis of Substituted this compound Analogs and Fused Systems

The synthesis of substituted this compound analogs has been more widely reported, particularly for derivatives containing carbonyl groups within the ring. These compounds are of interest as monomers for the creation of redox-responsive polymers.

A key substituted analog is 1,4,5-oxadithiepan-2-one . Its synthesis has been achieved through a condensation reaction between 2-mercaptoethanol (B42355) and 2-thioglycolic acid, followed by a catalytic oxidative cyclization. Another reported thiol-free synthesis involves the reaction of 2-bromoethyl bromoacetate (B1195939) with sodium disulfide.

Another important derivative is This compound-2,7-dione . This dione (B5365651) is synthesized to serve as a co-curing agent in the development of self-healing and malleable epoxy resins. The synthesis of this compound allows for the introduction of dynamic disulfide bonds into polymer networks.

Preparation of this compound-2,7-dione (DSAA) and Related Lactones

A key derivative of the this compound system is its 2,7-dione, also known as DSAA. This compound has been synthesized and utilized as a co-curing agent in the development of self-healing and malleable epoxy resins. The synthesis of DSAA involves a multi-step process, which is detailed in the research by Zhang and colleagues. researchgate.net

The preparation of related dithia-O-lactones often involves the cyclization of appropriate hydroxy acids or their derivatives. General methods for lactone synthesis, such as the Masamune lactonization of β-hydroxy thiopyridyl esters, can be adapted for the formation of these heterocyclic systems. mcmaster.ca These reactions typically proceed via the activation of a carboxylic acid group and subsequent intramolecular nucleophilic attack by a hydroxyl group. The presence of sulfur atoms in the backbone can influence the reaction conditions and the stability of the resulting lactone.

Table 1: Synthesis of this compound-2,7-dione (DSAA)

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Thiodiglycolic acid, Thionyl chloride | Reflux | Thiodiglycolyl chloride |

| 2 | Thiodiglycolyl chloride, 2-Mercaptoethanol | Dichloromethane, Triethylamine, 0°C to room temperature | Bis(2-hydroxyethyl) thiodiglycolate |

| 3 | Bis(2-hydroxyethyl) thiodiglycolate, Thionyl chloride | Dichloromethane, Pyridine, 0°C to room temperature | Bis(2-chloroethyl) thiodiglycolate |

| 4 | Bis(2-chloroethyl) thiodiglycolate, Sodium sulfide (B99878) nonahydrate | N,N-Dimethylformamide, 80°C | This compound-2,7-dione (DSAA) |

This table is a generalized representation based on common synthetic transformations and the specific synthesis of DSAA may involve proprietary details not fully disclosed in the public domain.

Synthesis of Macrocyclic Disulfides Incorporating the this compound Motif

The incorporation of the this compound unit into larger macrocyclic structures is an area of interest for creating novel host molecules and materials with specific recognition or dynamic properties. The synthesis of such macrocycles often relies on strategies that involve the formation of both the ether and disulfide linkages in a controlled manner.

One common approach is the use of multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. nih.gov For disulfide-rich macrocycles, strategies often involve the oxidative coupling of dithiols or the reaction of thiols with sulfur transfer reagents. nih.gov The synthesis of macrocycles containing an ether linkage can be achieved through Williamson ether synthesis or other condensation reactions between an alcohol and a suitable leaving group.

The challenge in synthesizing macrocycles with the this compound motif lies in the selective formation of the seven-membered ring within a larger macrocyclic precursor or the pre-synthesis of the this compound unit with appropriate functional groups for subsequent macrocyclization.

Table 2: General Strategies for Macrocycle Synthesis

| Strategy | Description | Key Reactions |

| Stepwise Synthesis | Sequential formation of bonds to build the macrocyclic backbone. | Williamson ether synthesis, disulfide bond formation (oxidation of thiols). |

| Template-Directed Synthesis | Use of a metal ion or other template to pre-organize the linear precursor for cyclization. | Coordination chemistry, high-dilution conditions. |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form the macrocycle. | Passerini, Ugi, and other named MCRs. |

| Ring-Closing Metathesis (RCM) | Formation of a carbon-carbon double bond to close the macrocyclic ring. | Grubbs' and Schrock's catalysts. |

Strategies for Synthesizing Heteroatom-Modified this compound Analogs

Modification of the this compound scaffold by introducing additional or different heteroatoms can lead to analogs with altered chemical and physical properties. Strategies for synthesizing such heteroatom-modified analogs often involve the use of starting materials that already contain the desired heteroatoms.

For instance, to synthesize a nitrogen-containing analog (an azadithiepane), one might start with an amino-thiol and react it with a suitable dielectrophile. The synthesis of 1,2,4,5-oxadiazaboroles, for example, involves the cyclocondensation of N-substituted carboxamidoximes with phenylboronic acid, demonstrating a method for incorporating boron and additional nitrogen atoms into a heterocyclic ring. researchgate.net

The synthesis of these modified heterocycles often requires careful consideration of the reactivity of the various functional groups and the potential for side reactions. Protecting group strategies are frequently employed to ensure the desired bond formations occur in a controlled manner.

Mechanistic Insights into this compound Formation Reactions

The formation of the this compound ring system likely proceeds through a series of nucleophilic substitution reactions. In the case of the synthesis of DSAA, the final ring-closing step involves the reaction of a dichloro-precursor with a sulfide source. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the sulfide anion acts as the nucleophile, displacing the chloride leaving groups.

The formation of the ether linkage earlier in the synthesis of the DSAA precursor would also proceed via a nucleophilic substitution mechanism, likely the reaction of an alcohol with an activated carboxylic acid derivative.

The formation of the disulfide bond in other potential synthetic routes could occur through the oxidation of two thiol groups. The mechanism of disulfide bond formation can vary depending on the oxidizing agent used, but often involves the formation of a sulfenyl intermediate.

Understanding the reaction mechanisms is crucial for optimizing reaction conditions, minimizing side products, and designing new synthetic routes to this compound and its analogs. For example, knowledge of the intermediates and transition states can inform the choice of solvents, catalysts, and reaction temperatures to achieve higher yields and purity. The formation of polycyclic aromatic hydrocarbons, while a different class of compounds, also involves complex mechanistic pathways with ring closure steps that can provide analogous insights into the formation of cyclic systems. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4,5 Oxadithiepane

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound.

Electron Ionization is a hard ionization technique that causes extensive fragmentation of the molecule. uni-saarland.de The analysis of these fragments provides a structural fingerprint of the compound. The mass spectrum of 1,4,5-Oxadithiepane shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 136, which corresponds to its molecular weight (C₄H₈OS₂). nist.govthieme-connect.com The fragmentation of the molecular ion is governed by the stability of the resulting radical cations and neutral fragments. libretexts.org

Key fragmentation pathways for this compound would likely involve the cleavage of C-S and C-O bonds. Plausible fragmentation patterns are detailed in the table below.

| m/z | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 136 | [C₄H₈OS₂]⁺ | - (Molecular Ion) |

| 106 | [C₃H₆OS]⁺ | CH₂S |

| 92 | [C₂H₄S₂]⁺ | C₂H₄O |

| 74 | [CH₂S₂]⁺ | C₃H₆O |

| 60 | [C₂H₄S]⁺ | C₂H₄OS |

Coupling chromatographic separation with mass spectrometry allows for the analysis of individual components within a mixture.

GC-MS (Gas Chromatography-Mass Spectrometry): As a relatively volatile compound, this compound is well-suited for GC-MS analysis. nist.gov This technique is invaluable for assessing the purity of a synthesized sample. A pure sample would exhibit a single dominant peak in the gas chromatogram at a characteristic retention time, with the corresponding mass spectrum confirming the molecular ion at m/z 136 and its specific fragmentation pattern. jmchemsci.com

LC-MS (Liquid Chromatography-Mass Spectrometry): While GC-MS is often preferred for volatile compounds, LC-MS could also be employed, particularly for analyzing this compound in complex, non-volatile matrices. This technique would separate the target compound from other components in a liquid phase before it enters the mass spectrometer for detection and identification.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com The resulting spectra provide information about the functional groups present in the molecule. Although specific experimental spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (aliphatic) | -CH₂- | 2960–2850 |

| C-H Bend (scissoring) | -CH₂- | 1470–1440 |

| C-O Stretch (ether) | C-O-C | 1150–1070 |

| C-S Stretch (sulfide) | C-S-C | 800-600 (typically weak) |

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of UV or visible light.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the lone pairs of electrons on the oxygen and sulfur atoms, as well as the σ and σ* orbitals of the C-O, C-S, and S-S bonds. Saturated ethers and sulfides typically exhibit absorptions in the far UV region (below 200 nm), which may not be readily observable with standard spectrophotometers.

However, the disulfide bond is a known chromophore that typically absorbs in the near-UV region. The absorption wavelength of disulfide bonds is highly dependent on the C-S-S-C dihedral angle. nih.gov For a cyclic disulfide like this compound, the ring constraints will dictate this angle, and a weak absorption band is predicted in the 250-300 nm range, corresponding to an n → σ* transition of the disulfide bond. nih.gov

Table 3: Predicted UV-Vis Spectral Data for this compound

| Wavelength (λmax, nm) | Electronic Transition | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| ~250 - 300 | n → σ* (S-S) | Low to Medium |

While many organosulfur compounds are known to quench fluorescence, some sulfur-containing heterocycles do exhibit fluorescence. youtube.com The potential for this compound to fluoresce would depend on the nature of its excited states and the efficiency of non-radiative decay pathways.

If this compound were to exhibit fluorescence, it would likely be weak and characterized by a small Stokes shift, with emission occurring at a slightly longer wavelength than its absorption maximum. The fluorescence lifetime, which is the average time the molecule spends in the excited state, would be expected to be in the nanosecond range for a singlet excited state. However, due to the presence of heavy sulfur atoms, intersystem crossing to a triplet state could be more efficient, potentially leading to phosphorescence at longer wavelengths and with longer lifetimes, although this is less common for such structures at room temperature in solution. Given the lack of extended conjugation, significant fluorescence is not anticipated.

Conformational Analysis and Molecular Dynamics of 1,4,5 Oxadithiepane Systems

Preferred Conformations of the Seven-Membered Oxadithiepane Ring

The seven-membered ring of 1,4,5-oxadithiepane is not planar and, like other cycloalkanes, adopts puckered conformations to relieve ring strain. youtube.com The interplay of torsional strain from bond eclipsing and steric strain from non-bonded interactions dictates the preferred shapes of the ring.

Seven-membered rings can exist in several conformations, with the most common being the chair, boat, and twisted-boat (or twist) forms. oxfordreference.com For this compound, these conformations represent energy minima on the potential energy surface. libretexts.org The chair conformation is often the most stable for six-membered rings like cyclohexane, characterized by atoms on opposite sides of the ring's plane. oxfordreference.com In seven-membered rings, variations of the chair and boat forms are also prevalent. The boat conformation has both "ends" of the ring pointing to the same side, while the twist-boat conformation is a more stable, lower-energy version of the boat form. oxfordreference.com The identification of these specific conformers for this compound relies on experimental and computational techniques. au.dk

The presence and positioning of heteroatoms—in this case, one oxygen and two sulfur atoms—significantly influence the ring's conformation and flexibility. nih.govrsc.org The different bond lengths and angles of C-O, C-S, and S-S bonds compared to C-C bonds alter the geometry of the ring. Stereoelectronic effects, which involve the interaction of electron orbitals, also play a critical role in determining the preferred conformation. nih.gov The specific arrangement of the oxygen and sulfur atoms within the this compound ring dictates the balance of forces, such as dipole-dipole interactions and van der Waals forces, which in turn affects the relative stability of the different conformers. nih.govrsc.org For instance, the substitution of a carbon atom with a heteroatom can alter the torsional barriers and the degree of puckering in the ring. nih.gov

Energy Landscape and Interconversion Barriers between Conformers

The different conformations of this compound are not static but are in a constant state of interconversion. The energy landscape of the molecule describes the potential energy of all possible conformations. libretexts.org The stable conformers, like the chair and twist-boat forms, reside in energy wells, while the transitions between them must overcome energy barriers. lumenlearning.com

The height of these energy barriers determines the rate of interconversion. lumenlearning.com If the energy barriers are low, the interconversion is rapid at room temperature, and the molecule may behave as a single, averaged structure on the timescale of certain spectroscopic techniques like NMR. libretexts.org If the barriers are high enough (typically >15 kcal/mol), the individual conformers can be observed separately. copernicus.org Computational chemistry provides valuable tools for calculating the energies of different conformers and the transition states between them, thus mapping out the energy landscape and predicting the barriers to interconversion. nih.gov For similar cyclic systems, these barriers can range from a few to over 20 kcal/mol. copernicus.org

Experimental Methods for Conformational Elucidation

Several experimental techniques are employed to determine the three-dimensional structure and conformational dynamics of molecules like this compound.

Variable Temperature NMR (VT-NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecules in solution. nih.gov By recording NMR spectra at different temperatures, one can observe changes in the signals that provide information about dynamic processes. oxinst.comresearchgate.net At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. oxinst.com As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal, a phenomenon that can be analyzed to determine the energy barriers of interconversion. oxinst.com The time it takes for a sample to reach thermal equilibrium within the NMR probe is a critical factor in obtaining accurate data. blogspot.com

X-ray Crystallography: This technique provides a precise three-dimensional structure of a molecule in its crystalline state. nih.govlibretexts.orgwikipedia.org By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, revealing the exact positions of the atoms and thus the preferred conformation in the solid state. au.dknih.gov While this method provides a static picture, it offers invaluable data on bond lengths, bond angles, and the specific conformation adopted in the crystal lattice. nih.gov

Table 1: Experimental Techniques for Conformational Analysis

| Technique | Information Provided | State |

|---|---|---|

| Variable Temperature NMR | Conformer populations, energy barriers of interconversion, dynamic processes in solution. nih.govoxinst.com | Solution |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles in the solid state. nih.govlibretexts.org | Solid (Crystal) |

Computational Approaches to Conformational Dynamics and Population Analysis

Computational chemistry offers a powerful complement to experimental methods for studying conformational behavior. nih.gov

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be used to accurately calculate the energies of different conformers and the transition states connecting them. nih.govmdpi.com This allows for the determination of the relative stabilities of conformers and the energy barriers for their interconversion. nih.gov By calculating the energies of a wide range of conformations, a potential energy surface can be constructed, providing a comprehensive view of the molecule's conformational landscape. nih.gov From these energies, the relative populations of the different conformers at a given temperature can be predicted using Boltzmann statistics. upenn.edu

Table 2: Common Computational Methods in Conformational Analysis

| Method | Application |

|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure and energies of conformers. nih.gov |

| Ab initio methods | High-accuracy energy calculations from first principles. nih.gov |

| Molecular Mechanics (MM) | Faster, classical mechanics-based energy calculations for large systems. upenn.edu |

Molecular Dynamics Simulations for Dynamic Behavior of this compound and its Analogs

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. ebsco.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of atoms over time, providing a dynamic picture of conformational changes. nih.gov

For this compound and its analogs, MD simulations can be used to:

Visualize the interconversion between different conformers. mdpi.comfrontiersin.org

Determine the timescales of these conformational changes.

Explore how the solvent and temperature affect the conformational equilibrium.

Simulate the behavior of the molecule in different environments, such as in solution or interacting with other molecules. researchgate.netresearchgate.net

These simulations start with an initial set of atomic positions and velocities and then calculate the forces between atoms to predict their subsequent motion over short time steps. nih.gov The results of MD simulations can be used to generate trajectories that show how the molecule's conformation evolves over time, providing insights into the flexibility and dynamic nature of the this compound ring system. mdpi.com

Reaction Mechanisms and Chemical Transformations of 1,4,5 Oxadithiepane

Ring-Opening and Ring-Closing Reaction Mechanisms

The strained seven-membered ring of 1,4,5-oxadithiepane derivatives is susceptible to ring-opening reactions, which are particularly important for polymerization processes.

The ring-opening polymerization (ROP) of 1,4,5-oxadithiepan-2-one, a lactone derivative, has been a subject of significant research for the synthesis of redox-responsive and biodegradable polydisulfides. rsc.orgresearchgate.net This polymerization can be initiated by various catalysts, leading to polymers with controlled molecular weights and narrow polydispersity indices. rsc.org

One effective method involves the use of diphenylphosphate (DPP) as an organocatalyst. rsc.orgresearchgate.net The proposed mechanism for DPP-catalyzed ROP proceeds in a living manner, allowing for excellent control over the polymer architecture. rsc.org This controlled polymerization yields polymers with predictable molecular weights and low polydispersity index (PDI) values, typically below 1.1. rsc.org The resulting poly(disulfide)s exhibit degradability in response to reducing agents and UV irradiation. rsc.org

Another common initiator for the ROP of 1,4,5-oxadithiepan-2-one is tin(II) octoate (Sn(Oct)₂), often used in conjunction with an alcohol initiator like 1-butanol (B46404) or a macroinitiator such as polyethylene (B3416737) glycol methyl ether (PEGME). researchgate.net This approach has been successfully employed to synthesize both homopolymers and diblock copolymers. researchgate.net These copolymers can self-assemble into micelles in aqueous solutions, which are responsive to reducing environments, making them suitable for drug delivery applications. researchgate.net

The resulting polymers from these ROP reactions can be further modified. For instance, the terminal hydroxyl group of the poly(disulfide) chain can be converted to a bromide, which can then act as a macroinitiator for atom transfer radical polymerization (ATRP) of other monomers, leading to the formation of block copolymers with diverse functionalities. acs.org

| Catalyst/Initiator System | Polymer Type | Key Features |

| Diphenylphosphate (DPP) | Homopolymer | Living polymerization, narrow PDI (<1.1), degradable under reducing conditions and UV light. rsc.org |

| Tin(II) octoate / 1-butanol | Homopolymer | - |

| Tin(II) octoate / PEGME | Diblock copolymer | Self-assembles into redox-responsive micelles. researchgate.net |

Reactions Involving the Disulfide Moiety within the Ring System

The disulfide bond is a key functional group in this compound, enabling dynamic chemical transformations that are central to the development of responsive and self-healing materials.

Thiol-disulfide interchange is a chemical reaction in which a thiolate anion attacks a sulfur atom of a disulfide bond. nih.govharvard.edu This results in the formation of a new disulfide bond and a new thiolate. This reversible reaction is fundamental to many biological processes and has been harnessed in materials science to create dynamic and responsive systems. nih.govchimicatechnoacta.ru The disulfide bond within the this compound ring system can participate in such exchange reactions, allowing for the cleavage and reformation of the ring or polymer chains derived from it. This reactivity is particularly relevant in the context of dynamic covalent chemistry and self-healing materials. researchgate.net

Dynamic covalent chemistry utilizes reversible chemical reactions to create materials that can adapt their structure and properties in response to external stimuli. The thiol-disulfide interchange reaction is a prime example of a dynamic covalent bond used for this purpose. rsc.orgresearchgate.net

Polymers derived from this compound and its derivatives leverage the dynamic nature of the disulfide bond to exhibit self-healing properties. For instance, epoxy resins cured with a disulfide-containing hardener derived from this compound-2,7-dione have demonstrated excellent self-healing capabilities. researchgate.net When a crack forms in such a material, the disulfide bonds at the fracture interface can undergo exchange reactions upon heating, allowing the polymer chains to reconnect and heal the damage. researchgate.net These materials can also be recycled through disulfide metathesis exchange reactions in the presence of a thiol-containing solution. acs.org

The integration of disulfide bonds from this compound derivatives into polymer networks allows for the creation of materials that are both robust and malleable, with the ability to be reprocessed and recycled. researchgate.net This approach aligns with the principles of sustainable materials design, aiming to extend the lifetime and utility of polymeric materials. usm.edumdpi.com

Heteroatom-Directed Reactivity and Selectivity

The presence of one oxygen and two sulfur atoms within the this compound ring can influence the reactivity and selectivity of chemical transformations. While specific studies on heteroatom-directed reactivity for the this compound core are not extensively detailed in the provided search results, general principles of heterocyclic chemistry suggest that these heteroatoms can play a significant role. researchgate.netresearchgate.net

The oxygen and sulfur atoms, with their lone pairs of electrons, can act as coordination sites for catalysts or reagents, potentially directing reactions to specific positions on the ring or influencing the stereochemical outcome of a reaction. For example, in functionalization reactions, the heteroatoms could direct the substitution to adjacent carbon atoms. The electron-donating or -withdrawing nature of the ether and disulfide groups can also affect the reactivity of the ring system towards electrophilic or nucleophilic attack. unc.edumdpi.com

The arrangement of heteroatoms in the this compound ring is a key feature that distinguishes it from other heterocyclic systems and is crucial for its chemical behavior. researchgate.net

Intermolecular Reactions and Functionalization of the this compound Core

While the primary focus of research on this compound has been on its use in polymerization, the functionalization of the core ring system itself represents an area for further exploration. Intermolecular reactions could be employed to modify the this compound monomer prior to polymerization, introducing new functional groups that would then be incorporated into the resulting polymer chain.

General strategies for the functionalization of heterocyclic compounds could potentially be applied to the this compound core. These might include C-H functionalization reactions, which have emerged as powerful tools for the synthesis of complex molecules. nih.govuri.edu Such reactions could allow for the direct introduction of substituents onto the carbon backbone of the ring, providing a route to novel monomers with tailored properties. The presence of heteroatoms could direct the site-selectivity of these C-H functionalization reactions. unc.edu

Furthermore, the disulfide bond itself can be a site for functionalization. For example, oxidation of the disulfide would lead to thiosulfinates or thiosulfonates, altering the electronic properties and reactivity of the ring. The specific outcomes of such intermolecular reactions and functionalization strategies on the this compound core would depend on the reaction conditions and the nature of the reagents used. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

The study of intramolecular reactions for this compound itself is limited. Most relevant research focuses on derivatives, such as this compound-2,7-dione, which has been synthesized for applications in materials science. acs.org The chemistry of this derivative provides insight into the potential transformations of the this compound ring system, particularly concerning the disulfide bond.

Research into self-healing and recyclable epoxy resins has utilized this compound-2,7-dione as a co-curing agent. acs.org The utility of these materials is based on the dynamic nature of the disulfide bond within the heterocyclic structure. Under thermal conditions and in the presence of specific catalysts, the S-S bond can undergo cleavage and metathesis (exchange) reactions. acs.org This process allows for the rearrangement of the polymer network, leading to self-healing and recyclability. While this is a transformation of a derivative within a polymer matrix, it underscores the inherent reactivity of the disulfide linkage in the ring system. It has been noted that polar solvents may also induce the cleavage of disulfide bonds. acs.org

Theoretical studies on other, smaller heterocyclic systems like 1,2,4-oxadiazole (B8745197) suggest that photochemical rearrangements can occur through complex pathways involving conical intersections, leading to various isomers. nih.gov Similarly, the thermal decomposition of related compounds such as 1,3,5-oxadiazine derivatives proceeds via ring splitting into smaller, stable molecules. researchgate.net Although these examples are not directly analogous, they illustrate the types of transformations that heterocyclic compounds can undergo. For this compound, such pathways would likely involve the initial cleavage of the relatively weak S-S or C-S bonds.

Given the lack of direct experimental data on the intramolecular cyclization and rearrangement of this compound, the following table summarizes the documented transformation of a key derivative, which relies on the reactivity of the heterocyclic ring's disulfide bond.

Interactive Data Table: Chemical Transformation of a this compound Derivative

| Reactant/System | Conditions | Transformation Type | Products | Research Focus | Citation |

| Epoxy resin incorporating this compound-2,7-dione | 140 °C, di-tert-butyl disulfide, DMF, catalysts (4-dimethylaminopyridine, triphenylphosphine) | Disulfide metathesis / Chemical Recycling | Degraded oligomers | Recyclable thermosets | acs.org |

Computational and Theoretical Investigations of 1,4,5 Oxadithiepane

Prediction of Spectroscopic Parameters through Computational Models

Computational models are frequently used to predict spectroscopic data, which aids in the interpretation of experimental results. By calculating properties like electronic transitions, vibrational frequencies, and nuclear magnetic shielding constants, researchers can simulate various types of spectra.

For 1,4,5-Oxadithiepane, computational methods could predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to the stretching and bending of its C-H, C-O, C-S, and S-S bonds.

Nuclear Magnetic Resonance (NMR) Spectra: By calculating the chemical shifts (δ) for its ¹H and ¹³C nuclei.

Mass Spectra: While not a direct quantum calculation, fragmentation patterns can be rationalized by examining bond strengths and the stability of potential fragment ions calculated computationally.

The combination of experimental spectroscopy and DFT calculations is a powerful approach for structural elucidation. nih.gov For instance, the NIST Chemistry WebBook provides Gas Chromatography data for this compound, which could be used to validate or be interpreted by computational models. nist.gov

Table 2: Experimental Gas Chromatography Data for this compound

| Retention Index (RI) | Column Type | Reference |

|---|---|---|

| 1118 | Non-polar | NIST Mass Spectrometry Data Center nist.gov |

Mechanistic Pathway Elucidation via Transition State Theory

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by examining the "activated complex" or "transition state"—an unstable, high-energy configuration that exists between reactants and products. solubilityofthings.comwikipedia.org Computational chemistry is used to locate the transition state structure on a potential energy surface and calculate its energy. libretexts.org The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. solubilityofthings.com

For this compound, TST could be applied to understand its formation from the degradation of sulfur mustards or its subsequent decomposition pathways. By mapping the reaction coordinates and calculating the energies of intermediates and transition states, chemists can elucidate the step-by-step mechanism of these transformations. youtube.com This provides a molecular-level understanding of why certain reaction pathways are favored over others. umn.edu

Molecular Modeling of Interactions with Other Chemical Species

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. upc.eduunifap.br It is particularly useful for studying non-covalent interactions between a molecule of interest and other chemical species, such as solvent molecules, catalysts, or biological macromolecules. upc.edunih.gov

Given that this compound is a degradation product of a chemical warfare agent, understanding its interactions with environmental and biological systems is crucial. researchgate.net Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, could be employed to study:

Interaction with Biological Targets: Docking studies could predict if this compound can bind to the active sites of enzymes or other proteins, providing insight into its potential toxicological mechanisms. rsc.org

Solvation and Transport: MD simulations can model the behavior of this compound in water to understand its solubility and how it might be transported in aqueous environments.

Material Interactions: Modeling could also explore the adsorption or interaction of this compound with soils and other environmental materials. acs.org

These modeling approaches are essential for predicting the fate and impact of chemical compounds in various systems. researchgate.net

Applications of 1,4,5 Oxadithiepane in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The unique structure of 1,4,5-oxadithiepane, characterized by a flexible seven-membered ring incorporating a disulfide linkage, makes it and its derivatives valuable synthons in organic chemistry. ontosight.airsc.org

This compound and its oxidized forms are effective precursors for constructing more complex molecular architectures. ontosight.ai Their utility is prominent in the synthesis of functional polymers and potential bioactive agents. For instance, the derivative 1,4,5-oxadithiepan-2-one (OTP) is a key monomer for producing polymers with disulfide bonds in the backbone, which are designed for specific applications like redox-responsive drug delivery systems. researchgate.netresearchgate.net The synthesis of block copolymers, such as those combining a poly(1,4,5-oxadithiepan-2-one) block with another polymer like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), demonstrates its role as a building block for creating advanced, multi-functional macromolecules. acs.orgacs.org These complex structures are designed to respond to specific biological environments, highlighting the importance of the oxadithiepane core in medicinal chemistry research. ontosight.aisigmaaldrich.commpg.denih.gov

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. mdpi.com While direct integration of the parent this compound into such assemblies is not extensively documented, its derivatives are instrumental in forming materials with hierarchical supramolecular organization. au.dkrsc.org

A key example is the self-assembly of diblock copolymers derived from 1,4,5-oxadithiepan-2-one (OTP). researchgate.netresearchgate.net Amphiphilic block copolymers, such as polyethylene (B3416737) glycol methyl ether-b-poly(1,4,5-oxadithiepan-2-one) (PEGME-b-PDS), self-assemble in aqueous solutions to form spherical micelles. researchgate.net These nanoparticles are a form of supramolecular structure where the hydrophobic PDS block forms the core and the hydrophilic PEGME block forms the corona. Similarly, polyzwitterionic micelles with a core derived from OTP demonstrate the creation of complex, self-assembled systems for applications like targeted drug delivery. acs.org These examples show how the chemical information encoded in the oxadithiepane-derived block directs its assembly into larger, functional supramolecular structures.

Development of Advanced Materials

The incorporation of the this compound motif into polymers is a key strategy for developing advanced materials with dynamic properties, such as self-healing and recyclability. The disulfide bond within the ring is the critical functional group that imparts these characteristics.

A significant application of oxadithiepane derivatives is in the creation of covalent adaptable networks (CANs), which are polymers capable of rearranging their network topology. This is exemplified by the use of this compound-2,7-dione (DSAA) as a co-curing agent in epoxy resins. researchgate.netacs.org The DSAA introduces dynamic disulfide bonds into the cross-linked polymer network. These bonds can undergo reversible exchange reactions when subjected to stimuli like heat, allowing the material to be reshaped, repaired, or recycled.

Research has shown that epoxy resins constructed with DSAA exhibit excellent self-healing capabilities. researchgate.netresearchgate.net For an epoxy resin containing 22.7 wt% of DSAA, a self-healing efficiency of 96% was achieved after heating at 160 °C for one hour. acs.org Furthermore, these materials demonstrate remarkable recyclability; the cross-linked network can be completely broken down and remolded at 140 °C with the aid of a catalyst. acs.org The resulting remolded material retains a high glass transition temperature (110 °C), indicating that the mechanical and thermal properties are largely preserved after recycling. acs.orgacs.org

Table 1: Properties of an Epoxy Resin (Ep3) Incorporating this compound-2,7-dione (DSAA)

| Property | Value | Conditions |

|---|---|---|

| DSAA Content | 22.7 wt% | - |

| Fracture Toughness | 1.25 ± 0.08 MPa·m¹/² | Original Material |

| Self-Healing Efficiency | 96% | After 1 hour at 160 °C |

| Recycling Time | 0.5 hours | At 140 °C with catalyst |

| Glass Transition Temp. (Tg) | 110 °C | After Remolding |

Data sourced from Zhang et al., 2018. acs.org

The controlled polymerization of monomers derived from this compound allows for the synthesis of well-defined polymers with disulfide linkages integrated directly into the polymer backbone. The lactone derivative, 1,4,5-oxadithiepan-2-one (OTP), is particularly well-suited for this purpose via ring-opening polymerization (ROP). researchgate.netrsc.org

This polymerization can be conducted in a living manner using catalysts like diphenylphosphate (DPP) or tin(II) octoate (Sn(oct)₂), yielding poly(disulfide)s with narrow molecular weight distributions, as indicated by low polydispersity index (PDI) values, typically below 1.1. researchgate.netresearchgate.net The ability to control the polymerization allows for the precise tailoring of the polymer's molecular weight by adjusting the monomer-to-initiator ratio. acs.org The resulting poly(oxadithiepane)s are notable for their degradability in response to reducing agents or UV irradiation, a property conferred by the cleavable disulfide bonds in their backbone. researchgate.netrsc.org This responsiveness is highly desirable for applications in drug delivery and degradable materials. researchgate.netacs.org

Table 2: Selected Results from the Controlled Ring-Opening Polymerization of 1,4,5-Oxadithiepan-2-one (OTP)

| Initiator | Monomer/Initiator Ratio | Targeted Mn ( g/mol ) | Obtained Mn ( g/mol ) | PDI |

|---|---|---|---|---|

| POD-OH Macroinitiator | 33:1 | 5,000 | 4,900 | 1.2 |

| POD-Br Macroinitiator | 16:1 | 7,500 | 7,100 | 1.6 |

| POD-Br Macroinitiator | 32:1 | 10,000 | 9,300 | 1.5 |

| POD-Br Macroinitiator | 64:1 | 15,000 | 13,800 | 1.8 |

Mn = Number-average molecular weight; PDI = Polydispersity Index. Data adapted from research on block copolymer synthesis initiated from OTP-derived macroinitiators. acs.org

Role in Coordination Chemistry as a Ligand

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. weebly.com Ligands must have at least one donor atom possessing a lone pair of electrons to donate to the metal. libretexts.org this compound possesses three heteroatoms (one oxygen and two sulfur) that could potentially serve as donor atoms. ontosight.ai

Based on its structure, this compound could act as a multidentate ligand, possibly in a bidentate fashion by coordinating through its two sulfur atoms. ontosight.aibyjus.comlibretexts.org The formation of a stable five- or six-membered chelate ring is a driving force for bidentate coordination. byjus.com Given the seven-membered nature of the oxadithiepane ring itself, its ability to form a stable chelate ring with a metal center would depend on the conformational flexibility of the ligand and the geometric preferences of the metal ion. libretexts.orgpurdue.edunih.gov While its structure suggests potential as a ligand, specific, well-characterized coordination complexes featuring this compound are not widely reported in the surveyed literature. diva-portal.orgchemrxiv.orgresearchgate.netgazimedj.comresearchgate.net Its potential remains an area for further exploration in the field of inorganic and coordination chemistry.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1,4,5-Oxadithiepan-2-one | OTP |

| This compound-2,7-dione | DSAA |

| Poly(1,4,5-oxadithiepan-2-one) | PDS, POD |

| Poly(2-(dimethylamino)ethyl methacrylate) | PDMAEMA |

| Polyethylene glycol methyl ether | PEGME |

| Diphenylphosphate | DPP |

| Tin(II) octoate | Sn(oct)₂ |

| Methylhexahydrophthalic anhydride | MHHPA |

| 4-dimethylaminopyridine | DMAP |

| triphenylphosphine | PPh₃ |

| Doxorubicin | DOX |

| Dithiothreitol | DTT |

| Bromoacetic acid | - |

| 2-bromoethyl bromoacetate (B1195939) | - |

| Sodium disulfide | - |

| 1-butanol (B46404) | - |

| Carbon | C |

| Oxygen | O |

| Sulfur | S |

| Nitrogen | N |

| Hydrogen | H |

| Copper | Cu |

| Iron | Fe |

| Nickel | Ni |

| Cobalt | Co |

| Zinc | Zn |

| Manganese | Mn |

| Palladium | Pd |

| Platinum | Pt |

Potential in Redox-Active Systems for Material Applications

The exploration of novel materials for advanced energy storage and electronic applications has led to significant interest in redox-active polymers. These materials, capable of undergoing reversible oxidation and reduction reactions, are at the forefront of innovations in batteries, sensors, and electrochromic devices. Within this context, the chemical compound this compound, with its characteristic disulfide bond, presents considerable potential as a building block for such advanced materials. While direct and extensive research on the redox properties of this compound itself is limited, its structural motifs, particularly the disulfide linkage, are well-known for their electrochemical activity. This section will, therefore, discuss the prospective applications of this compound in redox-active systems, drawing parallels from the established behavior of analogous disulfide-containing polymers.

The core of the redox activity in this compound is the disulfide bond (S-S). This functional group can undergo a reversible two-electron reduction to form two thiolates (S⁻), and conversely, the thiolates can be oxidized to reform the disulfide bond. This electrochemical process is the fundamental principle that could enable the use of polymers derived from this compound in energy storage systems.

One of the primary methods to harness the redox potential of this compound would be through ring-opening polymerization (ROP). Although specific studies on the ROP of this compound are not widely documented, the polymerization of similar cyclic disulfide-containing monomers, such as 1,4,5-oxadithiepan-2-one, has been explored to create poly(disulfide)s. researchgate.net This suggests that this compound could potentially be polymerized to yield a polymer with a backbone or side chains containing the redox-active disulfide unit. Such polymers could serve as cathode materials in batteries, where the disulfide/thiolate redox couple would be responsible for charge storage.

The theoretical specific capacity of a redox-active material is a critical parameter for its application in energy storage. For polymers containing disulfide bonds, this capacity is determined by the molar mass of the repeating unit and the number of electrons transferred per unit. While specific data for poly(this compound) is not available, studies on other disulfide-containing polymers have demonstrated promising capacities. For instance, disulfide-cross-linked poly(glycidyl methacrylate) microparticles have been synthesized and have shown potential for electrochemical energy storage. acs.org

The electrochemical performance of such materials is typically evaluated using techniques like cyclic voltammetry and galvanostatic cycling. These analyses provide information on the redox potentials, reversibility of the redox reactions, and the cycling stability of the material. For disulfide-containing polymers, the redox potentials are influenced by the chemical environment around the disulfide bond.

To illustrate the potential electrochemical characteristics of a polymer derived from this compound, the following table presents representative data from studies on various disulfide-containing redox-active polymers. It is important to note that these values are for analogous systems and serve as an estimation of the potential performance of materials based on this compound.

| Polymer System | Redox Potential (vs. Li/Li⁺) | Specific Capacity (mAh/g) | Reference |

| Disulfide-cross-linked PGMA particles | ~ -0.8 V (reduction) | 15.21 (at 0.1 C) | acs.org |

| Polyenaminones with disulfide linkages | 2.32 V and 2.58 V (oxidation) | 68 (stabilized) | nih.gov |

| Poly(PROXYL-methacrylate) (for comparison) | 3.7 V | 80 (at 1 C) | researchgate.net |

This table is for illustrative purposes and shows data for analogous disulfide-containing or other redox-active polymers, not for poly(this compound) itself.

Environmental Chemical Transformations and Fate of 1,4,5 Oxadithiepane

Formation Pathways of 1,4,5-Oxadithiepane in Environmental Systems

The principal pathway for the formation of this compound in the environment is through the degradation of sulfur mustard (bis(2-chloroethyl) sulfide). The process involves a series of chemical reactions, primarily hydrolysis and subsequent oxidation, of sulfur mustard and its initial breakdown products.

Chemical Degradation Products of Specific Precursors

The primary precursor to this compound is sulfur mustard. In the environment, particularly in the presence of water, sulfur mustard undergoes rapid hydrolysis to form thiodiglycol (B106055) (2,2'-thiodiethanol) and hydrochloric acid. Thiodiglycol is a key intermediate in the formation of various degradation products, including this compound. The transformation of thiodiglycol is considered a major route leading to the generation of this cyclic compound. While the precise mechanisms of this transformation in complex environmental matrices like soil are not fully elucidated, it is understood to involve oxidative processes.

The degradation of sulfur mustard can also lead to the formation of other cyclic compounds, such as 1,4-dithiane (B1222100) and 1,4-oxathiane. The relative abundance of these compounds, including this compound, can depend on the specific environmental conditions.

Hydrolytic and Oxidative Transformation Processes

Hydrolysis is the initial and critical step in the environmental degradation of sulfur mustard, leading to the formation of thiodiglycol. Thiodiglycol itself is susceptible to further transformation through oxidative pathways. In soil environments, the biotransformation of thiodiglycol has been observed to occur via an oxidative pathway, with the rate being influenced by factors such as pH. This oxidative degradation of thiodiglycol is a plausible route for the formation of this compound, although direct evidence detailing the specific enzymatic or abiotic oxidative reactions responsible for this cyclization in the environment is limited. The presence of oxidizing agents in soil and water can contribute to these transformation processes.

Abiotic Degradation Pathways (e.g., Photochemical, Thermal Degradation)

Information specifically detailing the abiotic degradation of this compound through photochemical or thermal pathways is not extensively available in the scientific literature. However, general principles of organic chemistry suggest that the disulfide bond within the this compound ring could be susceptible to cleavage under certain conditions.

Theoretical studies on similar heterocyclic systems suggest that photochemical rearrangements can occur, potentially leading to various isomers. Thermal decomposition of related compounds often proceeds via the splitting of the ring into smaller, more stable molecules. For this compound, such degradation pathways would likely involve the initial cleavage of the relatively weak S-S or C-S bonds.

Stability and Polymerization Characteristics under Environmental Conditions

This compound is considered to be a relatively persistent compound in the environment, which is evidenced by its detection in groundwater at contaminated sites long after the initial deposition of sulfur mustard. Its stability is greater than that of some other sulfur mustard degradation products, such as 1,2,5-trithiepane.

However, this compound is known to undergo slow polymerization over time. It has been reported that it polymerizes at a rate of approximately 1% per year at room temperature. This polymerization process can affect its long-term fate and bioavailability in the environment. The exact nature of the polymer and the environmental factors that influence the rate of polymerization require further investigation.

Analytical Methodologies for Environmental Monitoring and Quantification

The detection and quantification of this compound in environmental samples are typically performed as part of a broader analysis of sulfur mustard degradation products. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

GC-MS is a widely used and effective method for the identification and quantification of a range of volatile and semi-volatile organic compounds, including the cyclic degradation products of sulfur mustard. For instance, a GC-MS/MS method has been used for the analysis of this compound in water samples, with reported limits of detection and quantification in the low microgram per liter range.

Novel and rapid methods based on reversed-phase high-performance liquid chromatography (RP-HPLC) with diode-array detection (DAD) have also been developed for the simultaneous determination of several cyclic sulfur mustard degradation products in water, including this compound. One such method allows for the separation of five cyclic compounds within eight minutes.

These analytical methods are crucial for monitoring the extent of contamination at former military sites and for assessing the long-term environmental fate of this compound.

Below is a summary of analytical methods and their reported performance for the analysis of this compound and related compounds.

| Analytical Technique | Matrix | Target Analytes | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| GC-MS/MS | Water | This compound | 0.24 µg/L | 0.73 µg/L | au.dk |

| HPLC-DAD | Water | This compound and other cyclic degradation products | Not Specified | Not Specified | Not Specified |

Future Research Directions and Emerging Trends in 1,4,5 Oxadithiepane Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. Future research in 1,4,5-Oxadithiepane chemistry will undoubtedly focus on moving beyond traditional synthetic methods to embrace more sustainable and innovative approaches.

Key areas for exploration include:

Catalytic Methods: The use of transition-metal and organocatalysis offers significant advantages in terms of efficiency, selectivity, and reduced waste. Future efforts will likely target the development of catalytic systems for the construction of the this compound ring, potentially through ring-closing metathesis or C-S bond-forming reactions.

Green Chemistry Approaches: Principles of green chemistry will be integral to the development of new synthetic routes. This includes the use of renewable starting materials, environmentally friendly solvents, and energy-efficient reaction conditions such as microwave-assisted or flow chemistry synthesis.

One-Pot and Multicomponent Reactions: To enhance synthetic efficiency, the design of one-pot or multicomponent reactions for the assembly of the this compound core from simple, readily available precursors will be a significant focus.

Ring-Expansion Strategies: Investigating the expansion of smaller, more readily accessible sulfur-containing heterocycles to form the seven-membered this compound ring is a promising avenue for novel synthetic strategies.

| Synthetic Approach | Potential Advantages |

| Catalysis (Transition-metal, Organo) | High efficiency, selectivity, reduced waste |

| Green Chemistry | Use of renewable resources, safer solvents, energy efficiency |

| One-Pot/Multicomponent Reactions | Increased synthetic efficiency, reduced purification steps |

| Ring-Expansion Strategies | Access to novel derivatives from common precursors |

Design of Advanced Functionalized this compound Derivatives

The true potential of the this compound scaffold lies in the ability to introduce a wide array of functional groups, thereby tuning its physical, chemical, and biological properties. Future research will be heavily focused on the design and synthesis of advanced functionalized derivatives.

Anticipated areas of development include:

Introduction of Diverse Functional Groups: The development of synthetic methodologies to introduce a variety of substituents onto the this compound ring will be crucial. This will enable the creation of libraries of derivatives with tailored properties.

Chiral Derivatives: The synthesis of enantiomerically pure this compound derivatives is a significant challenge and a key area for future research. The development of asymmetric synthetic routes will open doors to applications in areas such as stereoselective catalysis and medicinal chemistry.

Bioactive Analogs: Drawing inspiration from other bioactive sulfur-containing heterocycles, the design and synthesis of this compound derivatives with potential therapeutic applications will be a major research thrust. This will involve the incorporation of pharmacophoric groups and the study of their interactions with biological targets.

Integration with Emerging Fields (e.g., Artificial Intelligence in Synthetic Design, High-Throughput Screening)

The synergy between chemistry and emerging technologies is set to revolutionize the discovery and development of new molecules. The integration of fields like artificial intelligence (AI) and high-throughput screening (HTS) will significantly accelerate research in this compound chemistry.

Artificial Intelligence in Synthetic Design: AI and machine learning algorithms can be employed to predict novel and efficient synthetic routes to this compound and its derivatives. These tools can analyze vast datasets of chemical reactions to identify promising synthetic strategies and optimize reaction conditions.

High-Throughput Screening: HTS technologies will be instrumental in rapidly evaluating the properties of large libraries of this compound derivatives. This will enable the efficient identification of compounds with desired characteristics for various applications, from biological activity to material properties. While specific HTS assays for this compound have not been extensively reported, its ecotoxicity has been a subject of study.

Automated Synthesis: The use of automated synthesis platforms can streamline the production of this compound derivative libraries, enabling faster design-make-test-analyze cycles.

Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Studies

Computational chemistry provides invaluable insights into the fundamental properties of molecules, guiding experimental design and interpretation. Advanced computational studies will be essential for a deeper understanding of the structure-reactivity relationships of this compound.

Key areas for computational investigation include:

Conformational Analysis: A thorough understanding of the conformational preferences of the flexible seven-membered ring of this compound is crucial for predicting its reactivity and interactions with other molecules.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, bonding, and reactivity of this compound and its derivatives. This can aid in predicting reaction outcomes and designing more efficient synthetic routes.

Molecular Modeling and Docking: For derivatives with potential biological activity, molecular modeling and docking studies can be used to predict their binding modes with target proteins, providing a rational basis for the design of more potent and selective compounds.

| Computational Method | Application to this compound |

| Conformational Analysis | Understanding ring flexibility and substituent effects |

| Density Functional Theory (DFT) | Predicting electronic structure, reactivity, and reaction mechanisms |

| Molecular Modeling and Docking | Investigating potential biological interactions and guiding drug design |

Expansion into Niche Applications in Specialized Materials

The unique structural features of this compound, particularly the presence of a disulfide bond within a flexible seven-membered ring, make it an attractive building block for the development of specialized materials.

Promising areas for application include:

Redox-Responsive Polymers: A derivative, 1,4,5-oxadithiepan-2-one, has been successfully polymerized to create materials for disulfide-based redox-responsive drug delivery systems. researchgate.net This indicates a significant potential for creating smart materials that can respond to specific chemical stimuli.

Self-Healing Materials: The synthesis of this compound-2,7-dione has been reported for its use as a co-curing agent in the development of self-healing epoxy resins. nih.govmdpi.com The dynamic nature of the disulfide bond allows for reversible bond cleavage and reformation, imparting self-healing properties to the material.

Sulfur-Containing Polymers: The incorporation of this compound units into polymer backbones can lead to materials with unique optical, electronic, and thermal properties, with potential applications in organic electronics and advanced coatings. The general field of sulfur-containing heterocycles is being actively explored for applications in materials science, including organic light-emitting diodes (OLEDs). nih.govrsc.org

| Application Area | Key Feature of this compound |

| Redox-Responsive Drug Delivery | Cleavable disulfide bond |

| Self-Healing Polymers | Reversible disulfide bond formation |

| Advanced Polymeric Materials | Unique electronic and optical properties of sulfur heterocycles |

Q & A

What analytical methods are most reliable for confirming the presence of 1,4,5-Oxadithiepane in environmental samples?

Level : Basic

Methodological Answer :

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is the gold standard for detecting this compound in complex matrices like marine sediments or water. Chromatograms should be compared against certified reference standards to confirm retention times and fragmentation patterns . For trace-level detection, solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) can preconcentrate samples, improving sensitivity. Ensure instrument calibration follows ISO 11348-3 protocols for environmental toxins .

How does the acute toxicity of this compound compare to its parent compound, sulfur mustard (HD)?

Level : Basic

Methodological Answer :

this compound exhibits higher acute toxicity than sulfur mustard in aquatic organisms. For example, in Daphnia magna, its no-observed-effect concentration (NOEC) is 0.825 mg/L, while sulfur mustard’s EC50 is ~25 mg/L . Toxicity assessments should follow OECD Test No. 202 for immobilization studies, with Microtox™ assays (using Allivibrio fischeri) as a complementary marine toxicity model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.